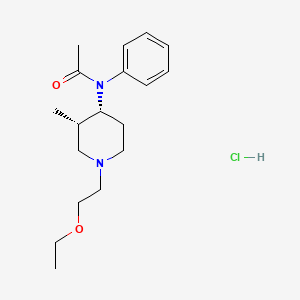

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis-

Descripción

Chemical Identification and Registry Information

The compound Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- represents a hydrochlorinated derivative of a piperidine-based acetamide. Its base structure is registered under CAS Number 125080-87-7 for the cis-configured free base. While the exact CAS registry for the monohydrochloride salt is not explicitly listed in available databases, its identification as a hydrochloride derivative implies the addition of one equivalent of hydrochloric acid (HCl) to the parent compound.

Key identifiers include:

The molecular formula of the monohydrochloride salt incorporates the base compound (C₁₈H₂₈N₂O₂) with one HCl molecule, resulting in a stoichiometric ratio of 1:1.

IUPAC Nomenclature and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) name for the base structure is N-[1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide. The cis designation refers to the spatial arrangement of substituents on the piperidine ring, specifically the relative positions of the 1-(2-ethoxyethyl) and 3-methyl groups. In the hydrochloride form, the nitrogen atom in the piperidine ring is protonated, forming a quaternary ammonium chloride salt.

The systematic name for the hydrochloride derivative follows IUPAC salt-naming conventions:

N-[1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide hydrochloride

The stereochemical descriptor cis indicates that the 1-(2-ethoxyethyl) and 4-acetamido groups reside on the same face of the piperidine ring, as confirmed by X-ray crystallographic data for analogous structures.

Common Synonyms and Alternative Nomenclature

This compound is referenced under multiple synonyms across chemical databases:

- 1-(2-Ethoxyethyl)-3-methyl-4-(N-phenylacetamido)piperidine hydrochloride

- cis-N-[1-(2-Ethoxyethyl)-3-methyl-4-piperidinyl]-N-phenylacetamide monohydrochloride

- N-[(3S,4R)-1-(2-ethoxyethyl)-3-methyl-4-piperidyl]-N-phenyl-acetamide hydrochloride (stereospecific variant)

The use of stereochemical indicators (e.g., 3S,4R) in some synonyms reflects the compound’s chiral centers at positions 3 and 4 of the piperidine ring.

Historical Context in Chemical Research

Piperidine derivatives like this acetamide have been studied since the late 20th century for their structural versatility in medicinal chemistry. The parent compound’s first appearance in public databases dates to the early 2000s, with PubChem entries formalizing its identifier (CID 14418011) by 2025. Its development parallels advancements in stereoselective synthesis, particularly methods for controlling cis configurations in heterocyclic systems. The hydrochloride salt form likely emerged to enhance solubility for pharmacological screening, though detailed historical records of its discovery remain proprietary.

The compound’s ethoxyethyl and phenylacetamide substituents reflect design principles common in neuromodulator research, where lipophilic groups are optimized for blood-brain barrier penetration. However, explicit therapeutic applications remain undocumented in public domain literature, consistent with its classification as a research-grade chemical.

Propiedades

Número CAS |

126810-22-8 |

|---|---|

Fórmula molecular |

C18H29ClN2O2 |

Peso molecular |

340.9 g/mol |

Nombre IUPAC |

N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide;hydrochloride |

InChI |

InChI=1S/C18H28N2O2.ClH/c1-4-22-13-12-19-11-10-18(15(2)14-19)20(16(3)21)17-8-6-5-7-9-17;/h5-9,15,18H,4,10-14H2,1-3H3;1H/t15-,18+;/m0./s1 |

Clave InChI |

CMWDHGUPBPQINE-QVNYQEOOSA-N |

SMILES isomérico |

CCOCCN1CC[C@H]([C@H](C1)C)N(C2=CC=CC=C2)C(=O)C.Cl |

SMILES canónico |

CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- typically involves multiple steps. One common method includes the reaction of N-phenylacetamide with 1-(2-ethoxyethyl)-3-methyl-4-piperidone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified through recrystallization or other separation techniques to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.

Comparación Con Compuestos Similares

Piperidine-Based Acetamides in Opioid Analogs

The target compound’s piperidine scaffold and acetamide linkage align closely with cis-3-methylfentanyl (mefentanyl) (), which has a 3-methyl-4-piperidinyl group and a propionanilide substituent. Key differences include:

- Configuration : The cis configuration may influence stereoselective interactions with opioid receptors compared to trans isomers, as seen in the trans analog of the target compound ().

Ohmefentanyl and ocfentanil () further highlight structural variations in fentanyl analogs. Ohmefentanyl’s hydroxy-phenylethyl substituent contrasts with the target compound’s 2-ethoxyethyl group, suggesting differences in hydrophilicity and blood-brain barrier penetration.

Anticonvulsant Acetamide Derivatives

N-(substituted phenyl)-2-[5-phenyl-1,2,4-triazol-3-ylamino]acetamides () demonstrate anticonvulsant activity via the MES method. While these compounds share the N-phenylacetamide moiety with the target compound, their triazole rings and lack of a piperidine core suggest divergent mechanisms. The piperidine group in the target compound may confer central nervous system (CNS) activity, but anticonvulsant effects remain speculative without direct evidence.

Muscarinic Ligands with Dual Activity

BM-5 (), a piperidine-containing acetamide, acts as a presynaptic antagonist and postsynaptic agonist at muscarinic receptors. Structural parallels include:

- Piperidine Core : Both compounds utilize a substituted piperidine for receptor interaction.

- Functional Groups: BM-5’s pyrrolidino-butynyl group contrasts with the target compound’s 2-ethoxyethyl substituent, likely leading to differences in receptor subtype selectivity and efficacy.

Structural Insights from Crystallography

N-substituted 2-arylacetamides () exhibit planar amide groups and hydrogen-bonded dimer formations. The target compound’s cis configuration may influence its crystal packing and stability, similar to dichlorophenylacetamide derivatives, where dihedral angles between aromatic rings affect molecular conformation .

Physicochemical and Pharmacokinetic Considerations

- Salt Form: The monohydrochloride salt (target compound) enhances aqueous solubility compared to neutral analogs like those in and .

- Lipophilicity : The 2-ethoxyethyl group may reduce logP compared to fentanyl analogs with phenylethyl substituents, impacting distribution and clearance.

Data Tables

Table 1: Structural Comparison with Key Analogs

Table 2: Physicochemical Properties

| Property | Target Compound | cis-3-Methylfentanyl | BM-5 |

|---|---|---|---|

| Molecular Weight | ~400 g/mol (est.) | ~352 g/mol | ~290 g/mol |

| Solubility | High (HCl salt) | Moderate | Moderate |

| logP (est.) | ~2.5 | ~3.8 | ~1.9 |

Actividad Biológica

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, cis- (CAS Number: 125080-87-7) is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a complex structure that may confer unique biological activities, particularly in the fields of neuropharmacology and oncology.

The molecular formula for this compound is with a molecular weight of 304.427 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.044 g/cm³ |

| Boiling Point | 403.5 °C at 760 mmHg |

| Flash Point | 197.8 °C |

| LogP | 2.724 |

These properties suggest that the compound may possess favorable characteristics for biological activity, including adequate solubility and stability under physiological conditions.

Pharmacological Potential

Recent studies have indicated that piperidine derivatives, including acetamide compounds, exhibit a variety of biological activities:

- Anticancer Activity : Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to this acetamide have demonstrated cytotoxic effects on hypopharyngeal tumor cells, outperforming conventional agents like bleomycin in specific assays .

- Cholinesterase Inhibition : The compound may also interact with cholinergic systems, as indicated by studies on related piperidine structures that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is particularly relevant for Alzheimer's disease treatment, as dual inhibition can enhance cognitive function by increasing acetylcholine levels in the brain .

- Neuroprotective Effects : Some derivatives have been noted for their antioxidant properties, which could provide neuroprotection against oxidative stress—an important factor in neurodegenerative diseases .

- Potential for Drug Development : The structural features of this compound suggest it could serve as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of piperidine derivatives, researchers synthesized several compounds based on the structure of acetamide derivatives. The findings indicated that these compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells with IC50 values lower than those of established chemotherapeutics .

Case Study 2: Neuropharmacological Applications

Another investigation focused on the interaction of piperidine-based compounds with cholinergic receptors. The study highlighted how modifications in the piperidine ring could enhance binding affinity and selectivity towards AChE, thereby improving therapeutic outcomes in Alzheimer’s models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.